![molecular formula C9H6FN3O2 B3048049 1-(2-fluoro-4-nitrophenyl)-1H-imidazole CAS No. 154164-56-4](/img/structure/B3048049.png)
1-(2-fluoro-4-nitrophenyl)-1H-imidazole
Overview
Description
1-(2-Fluoro-4-nitrophenyl)pyrrolidine is a compound with a molecular weight of 210.21 . It’s a yellow to orange powder .
Synthesis Analysis
1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine was synthesized and single crystals were grown successfully by slow evaporation solution growth technique at room temperature .
Molecular Structure Analysis
The molecular formula of a similar compound, 1-(2-Fluoro-4-nitrophenyl)piperazine, is C11H13FN2O2 .
Chemical Reactions Analysis
While specific chemical reactions involving 1-(2-fluoro-4-nitrophenyl)-1H-imidazole are not available, related compounds like 1-(2-Fluoro-4-nitrophenyl)pyrrolidine have been used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other materials.
Physical And Chemical Properties Analysis
1-(2-Fluoro-4-nitrophenyl)pyrrolidine is a yellow to orange powder . More specific physical and chemical properties for 1-(2-fluoro-4-nitrophenyl)-1H-imidazole are not available.
Scientific Research Applications
Synthesis and Characterization
Synthesis Process : Research on similar compounds, such as 2-(4-Fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]-1,3,4-thiadiazole, involves specific condensation processes and characterization through various spectroscopic techniques, highlighting the complex synthesis pathways of these compounds (Umesha Kundapur, B. Sarojini, B. Narayana, 2012).
Structural Studies : Investigations into the structural aspects of related imidazole derivatives, like the 2-(4′-Fluorophenyl)imidazole series, have been conducted to understand their formation under different conditions (J. Amato, V. J. Grenda, T. Liu, E. Grabowski, 1979).
Advanced Applications
Anticancer Activity : Certain benzimidazole derivatives with fluoro-nitrophenyl groups, such as methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate, have shown potent antileukemic activity. Their synthesis via microwave-assisted methods indicates potential in developing new anticancer agents (G. Jagadeesha, N. R. Thimmegowda, K. Mantelingu, D. S. Prasanna, K. S. Rangappa, 2023).
Biomedical Interactions : Studies on the interaction of certain imidazole derivatives, like 2-(4-fluorophenyl)-1-phenyl-1H-phenanthro[9,10-d]imidazole with bovine serum albumin, reveal insights into how these compounds interact with biological systems, which is crucial for drug design and development (J. Jayabharathi, V. Thanikachalam, R. Sathishkumar, K. Jayamoorthy, 2012).
Nanotechnology and Material Science
- Nanostructure Interactions : Research on the synthesis of N1-Hydroxy-2,4,5-trisubstituted imidazoles as organic precursors for ZnO nanoparticles highlights the application of these compounds in nanotechnology and material science (A. K. Padhy, B. Chetia, Sasmita Mishra, A. Pati, P. Iyer, 2010).
Corrosion Inhibition
- Corrosion Inhibition in Metals : Imidazole derivatives, including those with nitrophenyl groups, have been studied for their efficacy as corrosion inhibitors, particularly in CO2 saturated environments, which is significant in industrial applications (Ambrish Singh, K. R. Ansari, Ashok Kumar, Wanying Liu, Chen Songsong, Yuanhua Lin, 2017).
Safety And Hazards
properties
IUPAC Name |
1-(2-fluoro-4-nitrophenyl)imidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN3O2/c10-8-5-7(13(14)15)1-2-9(8)12-4-3-11-6-12/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRGMIFFQVXJSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)N2C=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415466 | |
Record name | 1-(2-fluoro-4-nitrophenyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30415466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluoro-4-nitrophenyl)-1H-imidazole | |
CAS RN |
154164-56-4 | |
Record name | 1-(2-fluoro-4-nitrophenyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30415466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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